molecular formula C7H4ClF2NO B8330472 2,4-Difluoro-N-hydroxybenZimidoyl chloride

2,4-Difluoro-N-hydroxybenZimidoyl chloride

Katalognummer: B8330472
Molekulargewicht: 191.56 g/mol
InChI-Schlüssel: MUKGOZONOWEIJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H3ClF2NO It is derived from 2,4-difluorobenzoyl chloride and is characterized by the presence of an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzoyl chloride oxime typically involves the reaction of 2,4-difluorobenzoyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods: Industrial production of 2,4-difluorobenzoyl chloride oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Common solvents used include dichloromethane and tetrahydrofuran.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Difluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed:

    Substitution: Various substituted oximes or amines.

    Reduction: 2,4-difluorobenzylamine.

    Hydrolysis: 2,4-difluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-difluorobenzoyl chloride oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4-Difluoro-N-hydroxybenZimidoyl chloride is unique due to the presence of both fluorine atoms and the oxime group, which confer specific reactivity and potential for diverse applications in scientific research and industry .

Eigenschaften

Molekularformel

C7H4ClF2NO

Molekulargewicht

191.56 g/mol

IUPAC-Name

2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)5-2-1-4(9)3-6(5)10/h1-3,12H

InChI-Schlüssel

MUKGOZONOWEIJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C(=NO)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

In a fashion similar to that for preparation 14, 2,4-difluorobenzaldehyde oxime (2.52 g, 16.1 mmol), N-chlorosuccinimide (2.21 g, 16.5 mmol), and dimethyl formamide (25 ml) gave 2,4-difluorobenzoyl chloride oxime (2.11 g, 68%) after chromatography (silica gel, hexanes/ether).
[Compound]
Name
hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.